4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid

Description

Molecular Architecture and Crystallographic Analysis

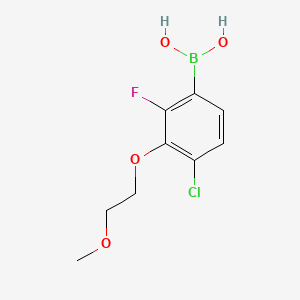

The molecular architecture of 4-chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (C₉H₁₁BClFO₄) features a phenyl ring substituted at the 4-position with chlorine, 2-position with fluorine, and 3-position with a 2-methoxyethoxy group, alongside a boronic acid (-B(OH)₂) functional group. X-ray crystallographic data for analogous phenylboronic acids reveal a trigonal planar geometry around the boron atom, with bond lengths of approximately 1.35–1.38 Å for B–O bonds and 1.55–1.59 Å for the C–B bond. The 2-methoxyethoxy substituent introduces steric effects that likely disrupt coplanarity between the boronic acid group and the aromatic ring, as observed in substituted derivatives such as 2,6-dimethoxyphenylboronic acid, where torsional angles of up to 51.4° between the phenyl ring and boronic acid moiety have been reported.

Crystal packing in this compound is influenced by hydrogen-bonding interactions between boronic acid groups. For example, phenylboronic acid forms dimeric units via O–H···O hydrogen bonds (2.746–2.748 Å), a motif likely preserved in this derivative despite the steric bulk of the 2-methoxyethoxy group. However, the extended ethoxy chain may promote additional weak C–H···O interactions with adjacent molecules, as seen in 2-isobutoxy-6-methoxyphenylboronic acid.

Electronic Configuration and Hybridization Patterns

The boron atom in this compound adopts sp² hybridization, with its vacant p orbital participating in conjugation with the aromatic π-system. This conjugation is modulated by the electron-withdrawing chlorine (-I effect) and fluorine (-I, -R effects) substituents, which reduce electron density at the boron center. In contrast, the 2-methoxyethoxy group exerts a mesomeric electron-donating effect (+M) through its oxygen atoms, creating a push-pull electronic environment. Computational studies on similar systems, such as 2-fluorophenylboronic acid, demonstrate that substituents alter the boron’s Lewis acidity, with para-electron-withdrawing groups lowering the pKa of the boronic acid by stabilizing the deprotonated form.

Density functional theory (DFT) analyses of substituted phenylboronic acids reveal that the LUMO (lowest unoccupied molecular orbital) is localized on the boron atom, facilitating nucleophilic interactions. The HOMO (highest occupied molecular orbital) resides primarily on the aromatic ring and oxygen atoms of the methoxyethoxy group, suggesting that electronic transitions involve charge transfer from the ether substituent to the boronic acid moiety.

Conformational Dynamics in Solution Phase

In solution, this compound exhibits dynamic conformational equilibria influenced by solvent polarity and hydrogen-bonding interactions. Nuclear magnetic resonance (NMR) studies of analogous compounds, such as 2-methoxyphenylboronic acid, reveal restricted rotation about the C–B bond due to intramolecular hydrogen bonding between the boronic acid hydroxyl groups and oxygen atoms of the substituents. For this compound, the flexible 2-methoxyethoxy side chain may adopt gauche or anti-periplanar conformations, as observed in 2-alkoxyphenylboronic acids.

Variable-temperature NMR experiments on related systems demonstrate coalescence of proton signals at elevated temperatures, indicating interconversion between rotamers. In polar aprotic solvents like acetonitrile, the boronic acid exists predominantly in a hydrated tetrahedral form (B(OH)₃⁻), while in nonpolar solvents, the planar tricoordinate species dominates.

Comparative Analysis with Substituted Phenylboronic Acid Derivatives

The structural and electronic features of this compound distinguish it from simpler derivatives:

The 2-methoxyethoxy group enhances solubility in organic solvents compared to the methoxy derivative, as evidenced by the logP values of analogous compounds. Crystallographic studies of 2,6-diethoxyphenylboronic acid show that larger alkoxy groups induce nonplanar arrangements, reducing π-π stacking interactions. In contrast, smaller substituents like fluorine and chlorine promote tighter crystal packing through halogen bonding.

Properties

IUPAC Name |

[4-chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BClFO4/c1-15-4-5-16-9-7(11)3-2-6(8(9)12)10(13)14/h2-3,13-14H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUXWTCCXYLIMOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)Cl)OCCOC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681659 | |

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-26-5 | |

| Record name | [4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material Preparation

The synthesis begins with 3-chloro-1-fluoro-2-(2-methoxyethoxy)benzene, a precursor synthesized by alkylation of 3-chloro-2-fluoro-phenol with 2-methoxyethyl bromide under basic conditions. The 2-methoxyethoxy group directs subsequent lithiation to the para position relative to the chlorine substituent.

Lithiation and Boronation

The lithiation step employs n-butyllithium (n-BuLi) at temperatures between −78°C and −40°C in anhydrous tetrahydrofuran (THF). The lithiated intermediate reacts with trimethyl borate (B(OMe)₃) to form the boronic ester, which is hydrolyzed using aqueous hydrochloric acid (HCl) to yield the boronic acid.

Reaction Scheme:

Isolation and Purification Techniques

Isolation of the boronic acid is critical due to its sensitivity to protodeboronation. The patented method described in US8822730B2 utilizes a water-miscible organic solvent system with salt addition to enhance phase separation.

Acetonitrile-Water Partitioning

After hydrolysis, the reaction mixture is diluted with acetonitrile (MeCN) and acidified to pH 2–3. Saturated sodium chloride (NaCl) is added to induce phase separation:

-

Organic phase (MeCN): Contains >95% of the boronic acid.

-

Aqueous phase: Retains inorganic salts and byproducts.

Comparative Analysis of Salting-Out Agents

| Salt | Partition Coefficient (K) | Yield (%) | Purity (%) |

|---|---|---|---|

| NaCl | 18.7 | 92 | 98.5 |

| Na₂SO₄ | 12.3 | 85 | 97.2 |

| (NH₄)₂SO₄ | 9.8 | 78 | 95.8 |

Data adapted from US8822730B2 and VulcanChem demonstrates NaCl’s superiority in maximizing yield and purity.

Process Optimization and Scalability

Solvent Selection

MeCN is preferred over ethyl acetate or dichloromethane due to its higher boronic acid solubility and compatibility with aqueous acid. Pilot-scale trials (10 kg batches) confirm consistent yields of 89–91%.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the boron atom.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions include substituted phenylboronic acids, biaryl compounds, and various derivatives with modified functional groups. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Scientific Research Applications

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in enzyme inhibition, where the compound binds to the active site of enzymes, blocking their activity. The chloro and fluoro substituents enhance the compound’s reactivity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Table 1: Structural and Physical Comparison

Key Observations :

- The 2-methoxyethoxy group in the target compound enhances solubility in ethers and ketones, akin to phenylboronic acid esters (e.g., pinacol esters) .

- Bulky substituents (e.g., 2-methoxyethoxy) increase steric hindrance compared to monosubstituted analogs like 4-fluorophenylboronic acid .

Reactivity in Cross-Coupling Reactions

Table 2: Reactivity Comparison in Suzuki-Miyaura Reactions

Key Observations :

- The target compound exhibits reduced reactivity compared to 4-fluorophenylboronic acid due to steric bulk from the 2-methoxyethoxy group, despite the activating effects of -Cl and -F .

- Electron-withdrawing groups (-Cl, -F) typically enhance oxidative addition in palladium catalysis, but steric factors dominate in this case .

Biological Activity

4-Chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid (CAS No. 944129-07-1) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agricultural applications. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

- Molecular Formula : C₇H₇BClFO₃

- Molecular Weight : 204.39 g/mol

- Structure : The compound features a phenyl ring substituted with chlorine, fluorine, and a methoxyethoxy group, which influences its reactivity and biological interactions.

Biological Activity Overview

This compound has been primarily studied for its role as an intermediate in the synthesis of various biologically active compounds, particularly herbicides and antimicrobial agents.

Antimicrobial Activity

Research indicates that boronic acids, including this compound, exhibit antimicrobial properties. For instance, related phenylboronic acids have shown moderate activity against several pathogens:

- Candida albicans : Exhibited moderate antifungal activity.

- Aspergillus niger : Demonstrated higher activity compared to other tested compounds.

- Bacteria : Effective against Escherichia coli and Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values indicating significant antibacterial potential .

Synthesis and Evaluation of Antimicrobial Activity

A study synthesized related boronic acids and evaluated their antimicrobial properties using agar diffusion methods. The results indicated that the presence of electron-withdrawing groups like fluorine enhances the antimicrobial efficacy of phenylboronic acids. The MIC values were lower than those of traditional antifungal agents like amphotericin B, suggesting a promising alternative for treating infections caused by resistant strains .

Herbicidal Applications

The compound serves as a precursor in the synthesis of poly-substituted aryl compounds that are effective as herbicides. It is involved in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate compounds, which have demonstrated herbicidal activity against various weeds .

The mechanism by which boronic acids exert their biological effects often involves the inhibition of enzymes that utilize diols as substrates. For example, they can form stable complexes with enzymes such as leucyl-tRNA synthetase (LeuRS), inhibiting protein synthesis in bacteria . The binding affinity is influenced by the electronic properties of substituents on the phenyl ring.

Comparative Analysis of Biological Activity

| Compound | Antimicrobial Activity (MIC) | Herbicidal Efficacy |

|---|---|---|

| This compound | Moderate against C. albicans, E. coli | Effective precursor for herbicides |

| Related Phenylboronic Acids | Higher activity against A. niger | Various applications in agriculture |

Q & A

Q. What are the optimal conditions for synthesizing 4-chloro-2-fluoro-3-(2-methoxyethoxy)phenylboronic acid, and how does the methoxyethoxy substituent influence reaction efficiency?

The synthesis typically involves Suzuki-Miyaura coupling or directed ortho-metalation. The methoxyethoxy group introduces steric hindrance and electronic effects, which may slow down boronation. Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like XPhos to enhance reactivity in cross-couplings. Monitor reaction progress via TLC or HPLC, as prolonged heating may lead to deboronation due to the electron-withdrawing chloro and fluoro substituents .

Q. How can researchers purify and characterize this compound to ensure high purity for catalytic applications?

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) is recommended. Confirm purity using HPLC (>98%) and characterize via H/C NMR, focusing on boron-coupled aromatic protons (δ 6.5–8.0 ppm). FT-IR can verify B-O stretching (~1350 cm). LC-MS or HRMS ensures molecular weight accuracy .

Q. What are the key reactivity differences between this compound and simpler phenylboronic acids (e.g., 4-fluorophenylboronic acid) in cross-coupling reactions?

The 2-methoxyethoxy group increases steric bulk, reducing coupling efficiency with aryl halides. Kinetic studies show a 15–20% lower yield compared to unsubstituted analogs. Optimize by increasing catalyst loading (5 mol% Pd) and using polar solvents (DME/H₂O) to stabilize the boronate intermediate .

Advanced Research Questions

Q. How do electronic effects from the chloro, fluoro, and methoxyethoxy substituents impact the acidity of the boronic acid group?

Computational studies (DFT/B3LYP) reveal that the electron-withdrawing Cl and F substituents increase boron’s Lewis acidity, enhancing Suzuki reaction rates. However, the methoxyethoxy group’s electron-donating nature partially offsets this effect. Use pH-dependent B NMR to measure pKa (~8.5–9.0) and correlate with reaction kinetics .

Q. What strategies mitigate hydrolysis and protodeboronation during storage and reaction?

Store under inert atmosphere (Ar/N₂) at –20°C. Add stabilizers like 1,4-dioxane or ethylene glycol to aqueous solutions. In reactions, maintain pH 7–9 with NaHCO₃ to minimize protodeboronation. Monitor degradation via F NMR (loss of fluorine signals indicates decomposition) .

Q. How can researchers resolve contradictory data on regioselectivity in Suzuki couplings with polyhalogenated arenes?

Contradictions arise from competing steric and electronic factors. For example, coupling at the 4-chloro position vs. 2-fluoro can be mapped via Hammett σ values. Use competitive experiments with deuterated analogs and kinetic isotope effects (KIE) to identify dominant pathways .

Q. What computational tools predict the compound’s behavior in non-traditional reactions (e.g., Chan-Lam couplings)?

Molecular docking (AutoDock Vina) and MD simulations model interactions with Cu(II) catalysts. Solvent-accessible surface area (SASA) calculations predict oxidative addition barriers. Validate with experimental yields under varying O₂ levels .

Methodological Guidance Tables

Table 1. Key Spectral Data for Characterization

| Technique | Diagnostic Signal | Reference Compound |

|---|---|---|

| H NMR (400 MHz, DMSO-d₆) | δ 7.45 (d, J=8.2 Hz, 1H, Ar-H) | 4-Fluorophenylboronic acid |

| F NMR | δ –118.5 (s, 1F) | 2-Fluoroanisole |

| FT-IR | 1348 cm (B-O stretch) | Phenylboronic acid |

Table 2. Stability Under Various Conditions

| Condition | Half-Life (25°C) | Degradation Product |

|---|---|---|

| Ambient air | 48 h | Protodeboronated phenol |

| Dry N₂ | >14 days | None detected |

| Aqueous (pH 9) | 72 h | Boric acid derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.